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  • Product: 6-chloro-8-iodo-4(1H)-quinolinone
  • CAS: 1171918-81-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 6-chloro-8-iodo-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of the novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of the novel heterocyclic compound, 6-chloro-8-iodo-4(1H)-quinolinone. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic rationale behind the experimental design, data interpretation, and the synergistic interplay of various spectroscopic and crystallographic methods. Our approach is grounded in the principles of scientific integrity, ensuring that each step of the elucidation process is self-validating and rigorously supported by empirical evidence and established chemical principles.

Introduction and Synthetic Strategy

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen substituents can significantly modulate the physicochemical and pharmacological properties of these molecules. The target molecule, 6-chloro-8-iodo-4(1H)-quinolinone, presents a unique substitution pattern, the confirmation of which requires a sophisticated and orthogonal analytical workflow.

A plausible synthetic route to 6-chloro-8-iodo-4(1H)-quinolinone could be envisioned starting from 4-chloro-2-iodoaniline, adapting established methods for 4-quinolone synthesis, such as the Gould-Jacobs reaction.[1] This would involve the condensation of the aniline with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. Understanding the synthetic pathway is crucial as it provides insights into potential isomeric impurities that could complicate spectral analysis.

A Symphony of Spectra: The Integrated Approach to Structure Elucidation

The definitive confirmation of the structure of 6-chloro-8-iodo-4(1H)-quinolinone hinges on the congruent interpretation of data from multiple analytical techniques. No single method is sufficient; it is the convergence of evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and ultimately, single-crystal X-ray crystallography that provides an unassailable structural assignment.

Unveiling the Proton Framework: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial blueprint of the proton environment within the molecule. For 6-chloro-8-iodo-4(1H)-quinolinone, we anticipate a spectrum revealing the number of distinct protons, their chemical environments, and their scalar coupling relationships.

Expected ¹H NMR Spectrum (Predicted)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~6.3d~7.5Olefinic proton adjacent to the carbonyl group.
H-3~7.8d~7.5Olefinic proton coupled to H-2.
H-5~8.1d~2.0Aromatic proton ortho to the chloro group and meta to the iodine.
H-7~7.9d~2.0Aromatic proton meta to the chloro group and ortho to the iodine.
N-H~12.0br s-Labile amide proton, likely broad and downfield shifted due to hydrogen bonding.

Causality Behind Predicted Shifts:

  • The chemical shifts of H-2 and H-3 are characteristic of the α,β-unsaturated ketone system within the 4-quinolone ring.[2]

  • The aromatic protons H-5 and H-7 are expected to be downfield due to the electron-withdrawing nature of the quinolinone ring system and the halogen substituents.

  • The observed coupling pattern (two doublets in the aromatic region) is crucial for confirming the 1,2,4,5-tetrasubstituted pattern on the benzene ring. The small coupling constant (~2.0 Hz) is indicative of a meta-coupling between H-5 and H-7.

Mapping the Carbon Skeleton: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment. The presence of the heavy iodine atom is expected to significantly influence the chemical shift of the carbon to which it is attached (C-8) due to the "heavy atom effect".[3]

Expected ¹³C NMR Spectrum (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~110Olefinic carbon β to the carbonyl.
C-3~140Olefinic carbon α to the carbonyl.
C-4~175Carbonyl carbon.
C-4a~142Quaternary aromatic carbon.
C-5~125Aromatic CH.
C-6~130Aromatic carbon bearing chlorine.
C-7~135Aromatic CH.
C-8~95Aromatic carbon bearing iodine (heavy atom effect).
C-8a~145Quaternary aromatic carbon.

The Heavy Atom Effect: The iodine atom, due to its large number of electrons, induces a significant upfield shift (to a lower ppm value) for the directly attached carbon (C-8).[3] This is a key diagnostic feature to look for in the spectrum.

Connecting the Dots: 2D NMR Spectroscopy

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular framework.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton scalar couplings. We expect to see a cross-peak between H-2 and H-3, confirming their vicinal relationship. A weaker cross-peak between H-5 and H-7 would confirm their meta-coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[4] It will allow for the unambiguous assignment of the protonated carbons: C-2, C-3, C-5, and C-7 by correlating their signals to the corresponding proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons.[5] Key expected HMBC correlations that will be crucial for confirming the overall structure include:

    • H-2 to C-4 and C-8a

    • H-3 to C-4a and C-5

    • H-5 to C-4a, C-7, and C-8a

    • H-7 to C-5 and C-8a

The convergence of these 2D NMR correlations will provide a robust and self-validating assignment of the entire molecular scaffold.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing acquisition and processing parameters as necessary.

Weighing the Evidence: Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further corroborate the proposed structure.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[6]

  • Fragmentation: Key fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen atoms.[7] We would anticipate observing fragment ions corresponding to the loss of an iodine radical (•I) and a chlorine radical (•Cl). The loss of the weaker C-I bond is expected to be a major fragmentation pathway.[7]

Experimental Protocol for Mass Spectrometry:

  • Ionization Method: Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed. EI is a "harder" ionization technique that will likely induce more fragmentation, while ESI is "softer" and may show a more prominent molecular ion.[8]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom. Identify and propose structures for the major fragment ions, ensuring they are consistent with the proposed structure of 6-chloro-8-iodo-4(1H)-quinolinone.

The Final Arbiter: Single-Crystal X-ray Crystallography

While the combination of NMR and MS provides compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[9]

Experimental Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.[10]

    • Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility.

    • Crystallization Techniques: Employ slow evaporation, vapor diffusion, or slow cooling methods to encourage the growth of well-ordered single crystals.

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[11]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data to generate the final crystal structure.

The resulting crystal structure will provide precise bond lengths, bond angles, and the unequivocal connectivity of all atoms, thereby definitively confirming the structure of 6-chloro-8-iodo-4(1H)-quinolinone.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation Synthesis Proposed Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HNMR 1H NMR (Proton Framework) Purification->HNMR CNMR 13C NMR (Carbon Skeleton) Purification->CNMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) HNMR->TwoD_NMR CNMR->TwoD_NMR XRay Single-Crystal X-ray Crystallography (3D Structure) TwoD_NMR->XRay MS->XRay Final_Structure Confirmed Structure: 6-chloro-8-iodo-4(1H)-quinolinone XRay->Final_Structure

Caption: Workflow for the structure elucidation of 6-chloro-8-iodo-4(1H)-quinolinone.

Conclusion

The structure elucidation of a novel molecule like 6-chloro-8-iodo-4(1H)-quinolinone requires a meticulous and integrated analytical strategy. By systematically employing ¹H, ¹³C, and 2D NMR spectroscopy in conjunction with mass spectrometry, a robust structural hypothesis can be formulated. The predicted spectral data, based on established chemical principles and data from related compounds, provide a clear roadmap for the interpretation of experimental results. Ultimately, single-crystal X-ray crystallography serves as the gold standard for unambiguous structural confirmation. This comprehensive approach ensures the scientific rigor and trustworthiness required in modern chemical research and drug development.

References

  • 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed.[Link]

  • Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.[Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.[Link]

  • COSY and key HMBC correlations of compounds 1, 4, 5 and 8. ResearchGate.[Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). Human Metabolome Database.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • A beginner's guide to X-ray data processing. The Biochemist - Portland Press.[Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton).[Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho.[Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate.[Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.[Link]

  • Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens. ResearchGate.[Link]

  • Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology.[Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal.[Link]

  • The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate.[Link]

  • X-ray Crystallography. Creative BioMart.[Link]

  • Synthesis of Substituted Quinolines by the Reaction of Anilines with Alcohols and CCl4 in the Presence of Fe-Containing Catalysts. ResearchGate.[Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.[Link]

  • How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube.[Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Magritek.[Link]

  • Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE.[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.[Link]

  • Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology.[Link]

  • Understanding x-ray crystallography structures. YouTube.[Link]

  • Quinine. Magritek.[Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube.[Link]

  • On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. ResearchGate.[Link]

  • What Is HSQC NMR? - Chemistry For Everyone. YouTube.[Link]

  • 7.3: X-ray Crystallography. Chemistry LibreTexts.[Link]

  • 1H NMR spectrum for compound 4 (500 MHz, CDCl3), highlighting the... ResearchGate.[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Live from the Lab: What is Single Crystal X-Ray Diffraction? YouTube.[Link]

  • nmr spectral studies of some quinolone derivatives. University of Canterbury.[Link]

  • How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? ResearchGate.[Link]

  • NMR Chemical Shift Values Table. Chemistry Steps.[Link]

  • Radicals and Mass Spectrometry (MS) Spring 2021. University of Wisconsin-Madison.[Link]

  • 6-chloro-3-(4-ethylbenzoyl)-4(1H)-quinolinone - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Matmatch.[Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange.[Link]

Sources

Exploratory

The Multifaceted Biological Potential of Quinolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry Quinolinone, a bicyclic heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its inherent structural fe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

Quinolinone, a bicyclic heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and acceptor, and an aromatic ring system, provide a versatile framework for the design of novel therapeutic agents. This guide delves into the significant and diverse biological activities of quinolinone derivatives, offering a technical exploration of their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will explore the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these promising compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics. Quinoline and its derivatives have been reported to exhibit a wide array of biological activities, making them a subject of intense research.[1][2]

A Broad Spectrum of Biological Activity: A Universe of Therapeutic Possibilities

The versatility of the quinolinone scaffold allows for chemical modifications that can be fine-tuned to target a wide range of biological processes. This has led to the discovery of derivatives with potent and selective activities across various therapeutic areas.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have demonstrated significant potential as anticancer agents by targeting key pathways and processes that drive tumor growth and survival.[3][4] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell cycle progression, and interference with crucial signaling cascades.[3][5]

  • Enzyme Inhibition: A primary mechanism of action for many anticancer quinolinone derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain derivatives have been shown to be potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, HER-2, PDGFR-β, and VEGFR-2.[6] By blocking the signaling pathways mediated by these kinases, these compounds can effectively halt tumor growth and angiogenesis.

  • Induction of Apoptosis: Many quinolinone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can be achieved through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Quinolinone derivatives can intervene in this process by causing cell cycle arrest at specific checkpoints, such as the G2/M phase, thereby preventing cancer cells from dividing.[6]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4bMCF-7 (Breast)0.004[6]
4jMCF-7 (Breast)0.002[6]
4kMCF-7 (Breast)0.003[6]
4eMCF-7 (Breast)0.004[6]
4dMDA-MB-231 (Breast), HeLa (Cervical), SMMC-7721 (Liver)0.12, 0.08, 0.34[5]
12eMGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast)1.38, 5.34, 5.21[7]
10dA549 (Lung), MCF-7 (Breast)43.1, 59.1[8]
10gA549 (Lung), MCF-7 (Breast)43.1, 59.1[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Causality Behind Experimental Choices: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust and quantifiable measure of a compound's ability to kill or inhibit the growth of cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control establishes the baseline for 100% cell viability. Consistent results across replicate wells and experiments are also essential for data integrity.

RTK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binding & Dimerization Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) RTK->Downstream Autophosphorylation & Activation Quinolinone Quinolinone Derivative Quinolinone->RTK Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Signal Transduction

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a quinolinone derivative.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Quinolinone derivatives have shown promise in this area, with some exhibiting potent activity against a range of pathogenic microorganisms.[9][10][11]

The specific mechanisms by which quinolinone derivatives exert their antimicrobial effects are still under investigation for many compounds. However, potential targets include:

  • Bacterial Enzymes: Inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

  • Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Biofilm Formation: Inhibition of biofilm formation, a key virulence factor for many pathogenic bacteria that contributes to chronic infections and antibiotic resistance.[9]

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
6cMRSA0.75[9]
6lMRSA-[9]
6oMRSA-[9]
5dMRSA, VRE4-16[11]
3cS. aureus2.67[10]

Note: "-" indicates that while the compound showed significant activity, the specific MIC value was not provided in the cited abstract.

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Causality Behind Experimental Choices: This method provides a rapid and visually intuitive assessment of a compound's ability to inhibit bacterial growth. The size of the zone of inhibition directly correlates with the susceptibility of the bacterium to the antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a sterile broth.

  • Plate Inoculation: Evenly swab the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the quinolinone derivative onto the surface of the agar.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to established interpretive standards to classify the bacterium as susceptible, intermediate, or resistant to the test compound.

Self-Validating System: The use of control strains with known susceptibility patterns is essential to ensure the accuracy and reproducibility of the results. The agar depth, inoculum density, and incubation conditions must be standardized to obtain reliable data.

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Causality Behind Experimental Choices: This method provides a precise measurement of the lowest concentration of a compound that inhibits the visible growth of a microorganism. This quantitative data is crucial for comparing the potency of different compounds and for guiding further drug development.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the quinolinone derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test bacterium to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Self-Validating System: The positive control should show clear turbidity, indicating bacterial growth, while the negative control should remain clear. The use of reference strains with known MIC values is also recommended for quality control.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Quinolinone derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[12][13]

  • Inhibition of Pro-inflammatory Mediators: Quinolinone derivatives can suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Modulation of Signaling Pathways: These compounds can interfere with pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Compound/DerivativeAssayCell Line/ModelIC50 (µM)Reference
12NE release, Superoxide anion generationHuman neutrophils1.76, 1.72[12]
4gNE release, Superoxide anion generationHuman neutrophils0.46, 0.68[12]
2aLPS-induced NO productionRAW 264.70.39[14]

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Causality Behind Experimental Choices: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. Measuring the inhibition of NO production provides a direct assessment of a compound's anti-inflammatory potential.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinolinone derivative for a specified time, followed by stimulation with LPS.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Self-Validating System: A control with LPS alone is used to determine the maximum NO production. A vehicle control is used to assess the baseline NO levels. The viability of the cells should also be assessed (e.g., using an MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) DNA DNA NFkB->DNA Translocation IkB_NFkB->NFkB Ubiquitination & Degradation of IκBα Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a quinolinone derivative.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Quinolinone derivatives have shown potential as neuroprotective agents by targeting key enzymes and pathways involved in these diseases.

  • Cholinesterase Inhibition: A key strategy in the management of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. Quinolinone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[15][16][17][18]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some quinolinone derivatives possess antioxidant properties, helping to protect neurons from oxidative damage.

Compound/DerivativeEnzymeIC50 (µM)Reference
QN8hrAChE0.29[15]
QN9hrAChE-[15]
DQN7hrAChE-[15]

Note: "hrAChE" refers to human recombinant acetylcholinesterase. "-" indicates that while the compound showed promising inhibition, the specific IC50 value was not provided in the cited abstract.

Ellman's method is a widely used colorimetric assay for measuring AChE activity.

Causality Behind Experimental Choices: This assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically. The rate of color formation is proportional to the AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and the quinolinone derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is then determined, and the IC50 value is calculated.

Self-Validating System: A control reaction without the inhibitor is used to determine the maximum enzyme activity. A blank reaction without the enzyme is used to correct for any non-enzymatic hydrolysis of the substrate. The use of a known AChE inhibitor as a positive control is also recommended.

Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_advanced Advanced Characterization Synthesis Synthesis of Quinolinone Derivatives Primary Primary Screening (e.g., Single High Concentration) Synthesis->Primary DoseResponse Dose-Response & IC50/MIC Determination Primary->DoseResponse Active Hits Enzyme Enzyme Inhibition Assays DoseResponse->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) DoseResponse->Pathway SAR Structure-Activity Relationship (SAR) Studies Enzyme->SAR Pathway->SAR Lead Lead Optimization SAR->Lead

Caption: A generalized experimental workflow for the discovery and evaluation of biologically active quinolinone derivatives.

Conclusion: A Promising Future for Quinolinone-Based Therapeutics

The quinolinone scaffold has undeniably established itself as a privileged structure in the landscape of drug discovery. The diverse and potent biological activities exhibited by its derivatives underscore their immense therapeutic potential. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of quinolinone compounds, complete with detailed experimental protocols and mechanistic insights. As our understanding of the intricate cellular and molecular targets of these derivatives continues to grow, so too will our ability to design and synthesize novel quinolinone-based drugs with enhanced efficacy and safety profiles. The future of quinolinone research is bright, with the promise of delivering innovative solutions to some of the most pressing challenges in human health.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source not available in search results]
  • Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. (2020). MDPI. [Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (2021). Taylor & Francis Online. [Link]

  • 80% and 50% Minimum Inhibitory Concentrations (MIC 80 and MIC 50 ) of... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Diagrammatic representation of active site of cholinesterase. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). (n.d.). ResearchGate. [Link]

  • A Comprehensive Review on Discovery, Development, the Chemistry of Quinolones, and Their Antimicrobial Resistance. (2025). PubMed. [Link]

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (n.d.). PMC. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (n.d.). NIH. [Link]

  • Antiproliferative IC 50 values of the new compounds on the human cell... (n.d.). ResearchGate. [Link]

  • A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. (2025). PubMed. [Link]

  • The QSAR analysis result for pIC50 values. | Download Table. (n.d.). ResearchGate. [Link]

  • Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. (2016). NIH. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PMC. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). NIH. [Link]

  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. (n.d.). PubMed Central. [Link]

  • Quinoline derivatives (12–21) as anticancer agents. (n.d.). ResearchGate. [Link]

  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). [Source not available in search results]
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media. [Link]

  • Chemical structures of AChE inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. [Link]

  • Discovery of Indeno[1,2-c]quinoline Derivatives as Potent Dual Antituberculosis and Anti-Inflammatory Agents. (2017). MDPI. [Link]

  • In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. (2018). ACS Publications. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. [Link]

  • A comprehensive review on the biological interest of quinoline and its derivatives. (2021). PubMed. [Link]

  • The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. (2018). Herald Scholarly Open Access. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). [Source not available in search results]
  • A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. (2025). ResearchGate. [Link]

  • MIC (mg/mL) of quinoline scaffolds against bacterial strains. (n.d.). ResearchGate. [Link]

  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023). [Source not available in search results]

Sources

Foundational

A Technical Guide to the Predicted Spectroscopic Profile of 6-chloro-8-iodo-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating a Data-Scarce Landscape In the realm of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Data-Scarce Landscape

In the realm of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The quinolinone scaffold, in particular, is a privileged structure, forming the core of numerous antibacterial and anticancer agents.[1] The compound 6-chloro-8-iodo-4(1H)-quinolinone represents a highly valuable, yet sparsely documented, synthetic intermediate. Its halogenated structure offers multiple points for further chemical modification, making it a key building block for creating libraries of potential therapeutic agents.

A thorough characterization of such a compound is paramount, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the gold standard for structural elucidation. However, a comprehensive search of publicly available databases and scientific literature reveals a conspicuous absence of experimental spectroscopic data for 6-chloro-8-iodo-4(1H)-quinolinone.

This guide, therefore, takes an expert-driven, predictive approach. As a Senior Application Scientist, my objective is to provide a robust, in-depth technical analysis of the expected spectroscopic data for this molecule. By applying first principles of spectroscopy and leveraging data from structurally analogous compounds, this document will serve as a reliable reference for researchers synthesizing or working with this compound, enabling them to anticipate, identify, and interpret their experimental results with confidence.

Molecular Architecture and Its Spectroscopic Implications

The structure of 6-chloro-8-iodo-4(1H)-quinolinone is defined by a bicyclic aromatic core, featuring a pyridinone ring fused to a benzene ring. The strategic placement of a chloro group at the C-6 position and an iodo group at the C-8 position significantly influences the electronic environment and, consequently, its spectroscopic signature.

Figure 1: Structure of 6-chloro-8-iodo-4(1H)-quinolinone.

The molecule exists in tautomeric equilibrium with its 4-hydroxyquinoline form, but in most solvents and in the solid state, the 4-oxo (quinolinone) form is predominant.[2] Our predictive analysis will focus on this major tautomer.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals: four from the aromatic protons and one from the N-H proton. The electron-withdrawing nature of the carbonyl group, the chloro group, and the iodo group will deshield adjacent protons, shifting their signals downfield.

  • N-H Proton (H-1): This proton is expected to appear as a broad singlet at a significantly downfield chemical shift, likely in the range of 11.0-12.5 ppm . This is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.

  • Vinyl Protons (H-2, H-3): The protons on the pyridinone ring are expected to be doublets due to coupling with each other. H-2 is adjacent to the nitrogen and will be further downfield than H-3. We predict H-2 around 8.0-8.3 ppm and H-3 around 6.2-6.5 ppm .

  • Benzene Ring Protons (H-5, H-7): These two protons will appear as doublets due to meta-coupling, which is typically small (J ≈ 2-3 Hz). H-5 is ortho to the carbonyl group and will be the most downfield of the benzene ring protons, predicted in the range of 8.2-8.5 ppm . H-7 is situated between the chloro and iodo substituents and is expected around 7.8-8.1 ppm .

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H11.0 - 12.5br s-
H-58.2 - 8.5d~2.5
H-28.0 - 8.3d~7.0
H-77.8 - 8.1d~2.5
H-36.2 - 6.5d~7.0

Table 1: Predicted ¹H NMR spectral data for 6-chloro-8-iodo-4(1H)-quinolinone (in DMSO-d₆).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. We anticipate nine distinct signals for the nine carbon atoms.

  • Carbonyl Carbon (C-4): This will be the most downfield signal, typically appearing around 175-180 ppm .

  • Carbons bonded to Heteroatoms: C-2, C-6, C-8, and C-8a are bonded to nitrogen, chlorine, or iodine, which will influence their chemical shifts. C-2 and C-8a, adjacent to the nitrogen, are expected around 140-145 ppm . The C-Cl bond at C-6 will likely result in a signal around 128-132 ppm . The C-I bond at C-8 is a unique case; the heavy atom effect of iodine will cause a significant upfield shift for C-8, predicted to be in the range of 90-95 ppm .

  • Other Aromatic Carbons: The remaining carbons (C-3, C-4a, C-5, C-7) will resonate in the typical aromatic region.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C-4175 - 180
C-2142 - 146
C-8a140 - 144
C-4a138 - 142
C-6128 - 132
C-5125 - 129
C-7123 - 127
C-3110 - 115
C-890 - 95

Table 2: Predicted ¹³C NMR spectral data for 6-chloro-8-iodo-4(1H)-quinolinone (in DMSO-d₆).

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is crucial for identifying the functional groups present in the molecule.

Predicted IR Data
Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹)
N-HStretch3200 - 3000 (broad)
C-H (aromatic)Stretch3100 - 3000
C=O (amide)Stretch1660 - 1640
C=C / C=NStretch (aromatic)1620 - 1550
C-ClStretch850 - 750
C-IStretch600 - 500

Table 3: Predicted key IR absorption bands for 6-chloro-8-iodo-4(1H)-quinolinone.

The most characteristic peak will be the strong C=O stretching vibration of the amide group, expected around 1660-1640 cm⁻¹ .[2] The broad N-H stretch will appear in the region of 3200-3000 cm⁻¹ . The aromatic C=C and C=N stretching vibrations will give rise to a series of bands between 1620 cm⁻¹ and 1550 cm⁻¹ . The C-Cl and C-I stretching vibrations are expected in the fingerprint region, at lower wavenumbers.[3]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The exact mass of C₉H₅ClINO is 304.9155 u . In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at this m/z value.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).[4]

  • Fragmentation Pattern: Quinolones typically undergo characteristic fragmentation pathways.[5][6] We predict the following key fragments:

    • [M-CO]⁺: Loss of a neutral carbon monoxide molecule from the carbonyl group, resulting in a fragment at m/z ~277.

    • [M-I]⁺: Loss of an iodine radical, leading to a fragment at m/z ~178.

    • [M-Cl]⁺: Loss of a chlorine radical, resulting in a fragment at m/z ~270.

    • [M-CO-HCN]⁺: Subsequent loss of hydrogen cyanide from the [M-CO]⁺ fragment, a common fragmentation for nitrogen heterocycles.

Predicted MS Fragmentation Data
m/z Predicted Fragment Identity
305/307[M]⁺ (Molecular Ion)
277/279[M-CO]⁺
270[M-Cl]⁺
178[M-I]⁺

Table 4: Predicted major fragments in the mass spectrum of 6-chloro-8-iodo-4(1H)-quinolinone.

A Plausible Synthetic Protocol

For researchers aiming to synthesize this molecule, a multi-step approach starting from a substituted aniline is a common and effective strategy. The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4(1H)-quinolinones).[7]

Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 4-Chloro-2-iodoaniline + Diethyl ethoxymethylenemalonate B Intermediate Adduct A->B Heat (e.g., 100-120 °C) C Intermediate Adduct D Ethyl 6-chloro-8-iodo-4-hydroxyquinoline-3-carboxylate C->D High Temp (e.g., 250 °C) High-boiling solvent (e.g., Dowtherm A) E Ethyl 6-chloro-8-iodo-4-hydroxyquinoline-3-carboxylate F 6-chloro-8-iodo-4(1H)-quinolinone E->F Aqueous NaOH, then Acidify & Heat

Figure 2: A plausible synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical):

  • Step 1: Condensation. A mixture of 4-chloro-2-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours until the theoretical amount of ethanol is distilled off. The excess diethyl ethoxymethylenemalonate is then removed under reduced pressure.

  • Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added portion-wise to a preheated high-boiling solvent such as Dowtherm A at 240-250 °C. The reaction mixture is maintained at this temperature for 15-30 minutes. After cooling, the mixture is diluted with a hydrocarbon solvent (e.g., hexane), and the precipitated solid is collected by filtration.

  • Step 3: Hydrolysis and Decarboxylation. The crude ester from Step 2 is refluxed with an aqueous solution of sodium hydroxide (e.g., 10%) until a clear solution is obtained. The solution is then cooled and acidified (e.g., with acetic acid or HCl) to precipitate the carboxylic acid intermediate. The solid is collected, washed, and then heated (either neat or in a high-boiling solvent) to effect decarboxylation, yielding the final product, 6-chloro-8-iodo-4(1H)-quinolinone. The product can be purified by recrystallization.

Data Acquisition and Verification Workflow

The following workflow outlines a systematic approach for any researcher to acquire and verify the structure of the synthesized compound, validating the predictions made in this guide.

Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation A Synthesize Compound (e.g., Gould-Jacobs) B Purify by Recrystallization or Chromatography A->B C Acquire ¹H & ¹³C NMR B->C D Acquire IR Spectrum B->D E Acquire High-Resolution MS B->E F Compare Experimental Data with Predicted Spectra C->F D->F E->F G Confirm Molecular Formula (HRMS) F->G H Assign all NMR signals (1D & 2D NMR) F->H I Confirm Functional Groups (IR) F->I J Structure Verified G->J H->J I->J

Figure 3: A typical workflow for spectroscopic characterization.

Conclusion

While direct experimental spectroscopic data for 6-chloro-8-iodo-4(1H)-quinolinone remains elusive in the public domain, a comprehensive and scientifically rigorous prediction of its NMR, IR, and MS spectra is achievable. This guide provides a detailed forecast of the key spectral features, grounded in the fundamental principles of spectroscopy and supported by data from analogous quinolinone structures. The predicted data tables, coupled with a plausible synthetic protocol and a logical workflow for analysis, offer a valuable and practical resource for chemists and pharmaceutical scientists. It is our hope that this in-depth guide will empower researchers to confidently synthesize, identify, and utilize this important chemical building block in the pursuit of new therapeutic discoveries.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Abdou, M. M. (2012). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. ACS Publications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Dr. Deepika P., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2865-2878. Retrieved from [Link]

  • National Institutes of Health. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2001). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

  • National Institutes of Health. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Retrieved from [Link]

  • NIST. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic pathway for and use of 8-iodoquinolin-4(1H)-one 2 to prepare... Retrieved from [Link]

  • National Institutes of Health. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]

  • Fullerene Journal of Chemistry. (2023). Synthesis of Iodo Quinolinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • Elsevier. (n.d.). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Institutes of Health. (2007). NMR study of O and N, O-substituted 8-quinolinol derivatives. PubMed. Retrieved from [Link]

  • MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • National Institutes of Health. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. PubMed. Retrieved from [Link]

  • MDPI. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Retrieved from [Link]

  • Arkivoc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. Retrieved from [Link]

  • National Institutes of Health. (1977). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Detailed Protocol: A Regioselective Synthesis of 6-chloro-8-iodo-4(1H)-quinolinone from 4-Chloroaniline

Abstract Substituted 4(1H)-quinolinones are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted 4(1H)-quinolinones are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 6-chloro-8-iodo-4(1H)-quinolinone, a valuable intermediate for further chemical elaboration. The presented strategy is a robust two-step sequence commencing with the regioselective iodination of a readily available aniline precursor, 4-chloroaniline, followed by the construction of the quinolinone core via the Gould-Jacobs reaction. This document is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction & Synthetic Strategy

The synthesis of polysubstituted quinolines often presents a significant challenge in controlling regiochemistry. A logical and efficient approach to the target molecule, 6-chloro-8-iodo-4(1H)-quinolinone, involves installing the substituents in a controlled manner. Direct iodination of the pre-formed 6-chloro-4(1H)-quinolinone core is complex, as the directing effects of the existing groups do not strongly favor substitution at the C-8 position.[3]

Therefore, a more reliable strategy is to introduce the iodine atom onto the aniline precursor prior to the quinolinone ring formation. This guide details a two-step approach:

  • Step 1: Regioselective Iodination. 4-Chloroaniline is subjected to electrophilic iodination. The powerful ortho-, para-directing amino group dictates the position of the incoming electrophile. With the para position blocked by the chloro substituent, iodination occurs selectively at the C-2 position (ortho to the amine), yielding 4-chloro-2-iodoaniline.

  • Step 2: Gould-Jacobs Reaction. The resulting 4-chloro-2-iodoaniline is then used in the classic Gould-Jacobs reaction to construct the heterocyclic ring.[4][5] This involves condensation with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature thermal cyclization to furnish the final 6-chloro-8-iodo-4(1H)-quinolinone product.

This methodology ensures precise control over the substitution pattern, leading to the desired isomer with high purity.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. The process begins with the starting material, 4-chloroaniline, and proceeds through a stable, isolable intermediate to the final product.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Gould-Jacobs Reaction Start 4-Chloroaniline Intermediate 4-Chloro-2-iodoaniline Start->Intermediate  NIS, Acetonitrile, rt Product 6-Chloro-8-iodo-4(1H)-quinolinone Intermediate->Product 1. DEEM, 120°C 2. Diphenyl Ether, 250°C   G 4-Chloroaniline 4-Chloroaniline Resonance Structures Resonance Structures Electrophilic Attack Electrophilic Attack Resonance Structures->Electrophilic Attack Attack on 'I+' from NIS Sigma Complex Sigma Complex Electrophilic Attack->Sigma Complex 4-Chloro-2-iodoaniline 4-Chloro-2-iodoaniline Sigma Complex->4-Chloro-2-iodoaniline Deprotonation G cluster_0 Condensation cluster_1 Cyclization A 4-Chloro-2-iodoaniline + DEEM B Elimination of EtOH A->B C Enamine Intermediate B->C D Thermal 6π Electrocyclization C->D High Temp. E Elimination of EtOH D->E F Tautomerization E->F G Final Product F->G

Sources

Application

Application Notes and Protocols for 6-Chloro-8-iodo-4(1H)-quinolinone in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-chloro-8-iodo-4(1H)-quinolinone as a pivotal intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-chloro-8-iodo-4(1H)-quinolinone as a pivotal intermediate in medicinal chemistry. This guide moves beyond simple procedural descriptions to offer in-depth explanations of the underlying chemical principles, the rationale for specific experimental choices, and the strategic application of this scaffold in drug discovery. We present detailed, validated protocols for key synthetic transformations, including selective palladium-catalyzed cross-coupling reactions, and discuss the biological relevance of the resulting derivatives. The content is structured to empower researchers with the expertise to effectively leverage this versatile building block for the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of the 6-Chloro-8-iodo-4(1H)-quinolinone Scaffold

The quinolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antibacterial and anticancer effects.[1] The compound 6-chloro-8-iodo-4(1H)-quinolinone represents a particularly valuable synthetic intermediate due to its unique trifunctional nature. The scaffold contains three distinct, orthogonally addressable reactive sites:

  • The C8-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkynyl moieties.

  • The C6-Chloro Group: The carbon-chlorine bond is significantly less reactive than the C-I bond under typical cross-coupling conditions. This differential reactivity allows for selective, sequential functionalization, a critical strategy for building molecular complexity and exploring structure-activity relationships (SAR).

  • The N1-Amide Proton: The acidic N-H group provides a handle for N-alkylation or N-arylation, allowing for modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This inherent reactivity profile makes 6-chloro-8-iodo-4(1H)-quinolinone an ideal starting point for constructing libraries of complex molecules targeting a variety of biological pathways.

Physicochemical Properties and Characterization

Proper characterization of the starting material is fundamental to any synthetic campaign. The key properties of 6-chloro-8-iodo-4(1H)-quinolinone are summarized below.

PropertyValueSource
IUPAC Name 6-chloro-8-iodo-1H-quinolin-4-oneInferred
Molecular Formula C₉H₅ClINOCalculated
Molecular Weight 305.50 g/mol Calculated
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Solubility Sparingly soluble in water; soluble in polar aprotic solvents like DMSO, DMF, and NMPGeneral Knowledge

Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals for the protons on the quinolinone ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carbonyl groups.

  • ¹³C NMR: The carbon NMR will display signals for the nine carbon atoms, with the carbonyl carbon appearing significantly downfield (~170-180 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and isotopic pattern, which will be characteristic due to the presence of chlorine and iodine.

Proposed Synthesis of the Scaffold

While numerous methods exist for quinoline synthesis, a common and effective approach is the Gould-Jacobs reaction.[2] The proposed pathway to 6-chloro-8-iodo-4(1H)-quinolinone begins with a commercially available, appropriately substituted aniline.

G A 4-Chloro-2-iodoaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization (e.g., Dowtherm A, ~250°C) C->D E Saponification & Decarboxylation (NaOH, then H+) D->E F 6-Chloro-8-iodo-4(1H)-quinolinone E->F

Caption: Proposed synthetic workflow for 6-chloro-8-iodo-4(1H)-quinolinone.

Protocol 1: Synthesis of 6-Chloro-8-iodo-4(1H)-quinolinone

Disclaimer: This is a generalized protocol based on established literature procedures for similar structures. Researchers should conduct their own risk assessment and optimization.

Step A: Condensation

  • To a round-bottom flask, add 4-chloro-2-iodoaniline (1.0 eq).

  • Add diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 100-120 °C for 2-4 hours with stirring. Monitor the reaction by TLC or LC-MS until the aniline is consumed.

  • Cool the mixture to room temperature. The resulting intermediate adduct can often be used directly in the next step without purification.

Step B: Cyclization and Saponification

  • Add the crude adduct from Step A portion-wise to a flask containing a high-boiling solvent such as Dowtherm A, preheated to ~250 °C.

  • Maintain the temperature for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.

  • Carefully cool the reaction mixture to below 100 °C and pour it into a large beaker of hexane to precipitate the crude quinolinone ester.

  • Filter the solid, wash with hexane, and dry.

  • Suspend the crude solid in a 10% aqueous solution of sodium hydroxide (NaOH) and heat to reflux for 1-2 hours to effect saponification and decarboxylation.

  • Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 6-chloro-8-iodo-4(1H)-quinolinone. Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Core Applications: Chemoselective Cross-Coupling Reactions

The primary utility of this scaffold lies in its capacity for sequential, site-selective functionalization. The C-I bond at the C8 position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at C6. This allows for a two-step diversification strategy.

G cluster_0 Step 1: C8 Functionalization (High Reactivity) cluster_1 Step 2: C6 Functionalization (Lower Reactivity) A 6-Chloro-8-iodo- 4(1H)-quinolinone B Suzuki Coupling (Ar-B(OH)2) [Pd catalyst, mild conditions] A->B C Sonogashira Coupling (R-C≡CH) [Pd/Cu catalyst, mild conditions] A->C D 6-Chloro-8-aryl- 4(1H)-quinolinone B->D E 6-Chloro-8-alkynyl- 4(1H)-quinolinone C->E F 6-Chloro-8-substituted- 4(1H)-quinolinone (from Step 1) G Suzuki Coupling (Ar'-B(OH)2) [Pd catalyst, forcing conditions] F->G H Buchwald-Hartwig Amination (R2NH) [Pd catalyst, specific ligand] F->H I 6-Aryl'-8-substituted- 4(1H)-quinolinone G->I J 6-Amino-8-substituted- 4(1H)-quinolinone H->J G A 6-Chloro-8-iodo-4(1H)-quinolinone C Reaction Conditions: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane/H2O) A->C B Arylboronic Acid (Ar-B(OH)2) B->C D 6-Chloro-8-aryl-4(1H)-quinolinone C->D Forms C-C bond

Caption: Workflow for Suzuki-Miyaura cross-coupling at the C8-position.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloro-8-iodo-4(1H)-quinolinone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate or a similar organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 6-chloro-8-aryl-4(1H)-quinolinone derivative.

Sonogashira Coupling at the C8-Position

The Sonogashira coupling is the premier method for installing alkynyl groups, creating C(sp²)-C(sp) bonds. [3][4][5]These alkynyl linkers are crucial for extending scaffolds, accessing further chemical space, or as precursors for other functional groups.

Causality: This reaction typically employs a dual catalytic system of palladium and copper(I). [6]The palladium catalyst activates the C-I bond via oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add 6-chloro-8-iodo-4(1H)-quinolinone (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a degassed amine base, which often serves as both the base and part of the solvent system (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)).

  • Add the terminal alkyne (1.1-1.3 eq) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C until completion (monitor by TLC or LC-MS, typically 2-12 hours).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 6-chloro-8-alkynyl-4(1H)-quinolinone derivative.

Biological Significance and SAR Insights

The quinolinone and 8-hydroxyquinoline frameworks are associated with a vast array of pharmacological activities. [7]By using 6-chloro-8-iodo-4(1H)-quinolinone as a starting material, medicinal chemists can rapidly generate novel analogs with potential therapeutic applications.

  • Anticancer Activity: Many quinolinone derivatives exhibit potent cytotoxic activity against various cancer cell lines. [1][8]The introduction of specific aryl groups at the C8 position can be designed to target the active sites of protein kinases, a common strategy in modern oncology drug discovery.

  • Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline moiety is a well-known chelator of metal ions essential for microbial growth, leading to potent antimicrobial and antifungal effects. [7][9]Functionalization at the C8 position can enhance this activity or introduce new mechanisms of action.

  • Neuroprotective Agents: Certain quinoline derivatives have shown promise as cognition enhancers or as agents for treating neurodegenerative diseases by modulating targets like acetylcholinesterase. [10][11]The ability to systematically vary substituents allows for the fine-tuning of properties required for CNS drugs, such as blood-brain barrier permeability.

The sequential functionalization strategy allows for a systematic exploration of SAR. For example, a library of C8-aryl derivatives can be synthesized and screened first. The most promising C8-aryl "hit" can then be subjected to a second round of diversification at the C6 position to optimize potency, selectivity, or pharmacokinetic properties.

Conclusion

6-Chloro-8-iodo-4(1H)-quinolinone is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined and differential reactivity at the C8-iodo and C6-chloro positions provides a reliable and powerful tool for the synthesis of complex, diverse, and biologically relevant molecules. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and creatively employ this scaffold in their medicinal chemistry programs.

References

  • El-Sayed, A. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1234. Available at: [Link]

  • Deepika, P. (2026). The Role of Isatin Scaffolds in Neuroprotective Drug Discovery. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5049. Available at: [Link]

  • Stalinska, J., & Sudoł, T. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6393. Available at: [Link]

  • El-Sayed, A. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry. (2026). ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220929, 6-Chloro-4-quinolinol. PubChem. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 384164, 4-Chloroquinolin-8-ol. PubChem. Retrieved January 26, 2026, from [Link].

  • Mphahlele, M. J., et al. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Anonymous. (n.d.). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Source Not Specified.
  • Anonymous. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 26, 2026, from [Link]

  • Anonymous. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Source Not Specified.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 26, 2026, from [Link]

  • Omar, W. A. E., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.).
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]

  • Uyar, P., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Molecules, 27(2), 525. Available at: [Link]

  • Kumar, A., et al. (2003). Synthesis and pharmacological evaluation of some quinoline derivatives as potential cognition enhancers. PubMed. Available at: [Link]

  • Aljamali, N. M. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]

Sources

Method

The Strategic Application of 6-Chloro-8-Iodo-4(1H)-Quinolinone as a Versatile Scaffold for Novel Anticancer Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a br...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer properties. This document provides a detailed guide on the utilization of a specifically substituted building block, 6-chloro-8-iodo-4(1H)-quinolinone , for the rational design and synthesis of novel anticancer drug candidates. The unique electronic and steric properties conferred by the chloro and iodo substituents at positions 6 and 8, respectively, offer a powerful platform for developing targeted and effective cancer therapies. This guide will explore the synthetic rationale, propose detailed protocols for derivatization, and outline methodologies for the biological evaluation of compounds derived from this versatile scaffold.

Introduction: The Rationale for Halogenated Quinolinones in Oncology

The 4-quinolinone core is a key pharmacophore in a number of clinically approved drugs.[1] The introduction of halogen atoms, such as chlorine and iodine, onto this scaffold provides medicinal chemists with several strategic advantages in drug design:

  • Modulation of Physicochemical Properties: Halogens can significantly alter the lipophilicity, electronic distribution, and metabolic stability of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

  • Bioisosteric Replacement: The chloro and iodo groups can act as bioisosteres for other functional groups, allowing for the fine-tuning of molecular interactions with biological targets.

  • Enhanced Target Binding: The electron-withdrawing nature and the ability to form halogen bonds can enhance the binding affinity and selectivity of the drug candidate for its target protein.

  • Metabolic Blocking: Halogen substituents can block sites of metabolism, increasing the half-life of the drug.

  • Orthogonal Reactivity: The differential reactivity of the C-Cl and C-I bonds allows for selective and sequential chemical modifications, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

The 6-chloro-8-iodo-4(1H)-quinolinone scaffold, in particular, presents a unique combination of these features, making it an attractive starting point for the development of novel anticancer agents.

Synthesis of the 6-Chloro-8-Iodo-4(1H)-Quinolinone Building Block

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Tautomerization 4-chloro-2-iodoaniline 4-chloro-2-iodoaniline Intermediate_A Enamine Intermediate 4-chloro-2-iodoaniline->Intermediate_A Meldrum's_acid Meldrum's_acid Meldrum's_acid->Intermediate_A Triethyl_orthoformate Triethyl_orthoformate Triethyl_orthoformate->Intermediate_A Intermediate_B 6-chloro-8-iodo-4-hydroxyquinoline Intermediate_A->Intermediate_B High Temp. Final_Product 6-chloro-8-iodo-4(1H)-quinolinone Intermediate_B->Final_Product Equilibrium

Caption: Proposed synthetic route to 6-chloro-8-iodo-4(1H)-quinolinone.

Detailed Protocol (Adapted from analogous syntheses[3])

Step 1: Synthesis of the Enamine Intermediate

  • To a stirred solution of 4-chloro-2-iodoaniline (1 equivalent) in a suitable solvent such as ethanol or toluene, add Meldrum's acid (1.1 equivalents) and triethyl orthoformate (1.2 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the enamine intermediate.

Step 2: Thermal Cyclization to form 6-chloro-8-iodo-4-hydroxyquinoline

  • In a high-boiling point solvent such as diphenyl ether, heat the solvent to approximately 250 °C.

  • Slowly add the enamine intermediate from Step 1 to the hot solvent in portions.

  • Maintain the temperature for 15-30 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Step 3: Tautomerization to 6-chloro-8-iodo-4(1H)-quinolinone

The product from Step 2, 6-chloro-8-iodo-4-hydroxyquinoline, exists in tautomeric equilibrium with the desired 6-chloro-8-iodo-4(1H)-quinolinone. The quinolinone form is generally the more stable tautomer. Purification by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) will yield the final product.

Derivatization Strategies for Anticancer Drug Discovery

The 6-chloro-8-iodo-4(1H)-quinolinone scaffold offers multiple points for chemical modification to generate a library of diverse compounds for anticancer screening. The differential reactivity of the C-Cl and C-I bonds is key to a selective derivatization strategy.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[3] The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 8-position.

3.1.1. Suzuki-Miyaura Coupling (C-C bond formation)

  • Protocol:

    • To a solution of 6-chloro-8-iodo-4(1H)-quinolinone (1 equivalent) in a solvent system such as 1,4-dioxane/water, add a boronic acid or boronate ester derivative (1.2 equivalents).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

    • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

3.1.2. Buchwald-Hartwig Amination (C-N bond formation)

  • Protocol:

    • Combine 6-chloro-8-iodo-4(1H)-quinolinone (1 equivalent), an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents) in a sealed tube.[4]

    • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

    • Heat the reaction mixture at 100-120 °C for 12-24 hours.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography.

3.1.3. Sonogashira Coupling (C-C triple bond formation)

  • Protocol:

    • To a solution of 6-chloro-8-iodo-4(1H)-quinolinone (1 equivalent) and a terminal alkyne (1.2 equivalents) in a solvent like DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.05 equivalents), and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until the starting material is consumed.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the product by column chromatography.

Functionalization of the 6-Chloro Position

After selective functionalization of the 8-iodo position, the less reactive 6-chloro position can be targeted under more forcing reaction conditions, allowing for the synthesis of di-substituted derivatives.

N-Alkylation/Arylation of the Quinolinone Nitrogen

The nitrogen atom of the quinolinone ring can be alkylated or arylated to further expand the chemical diversity of the synthesized library.

  • Protocol:

    • To a suspension of the 6-chloro-8-substituted-4(1H)-quinolinone (1 equivalent) and a base such as K₂CO₃ or NaH (1.5 equivalents) in a polar aprotic solvent like DMF, add an alkyl or benzyl halide (1.2 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify by column chromatography.

Derivatization_Strategies cluster_pos8 Position 8 (Iodo) Functionalization cluster_pos6 Position 6 (Chloro) Functionalization cluster_pos1 Position 1 (NH) Functionalization Start 6-chloro-8-iodo-4(1H)-quinolinone Suzuki Suzuki Coupling (Aryl, Heteroaryl) Start->Suzuki Pd-cat. Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Pd-cat. Sonogashira Sonogashira (Alkyne) Start->Sonogashira Pd/Cu-cat. Suzuki_6 Suzuki Coupling Suzuki->Suzuki_6 More forcing conditions N_Alkylation N-Alkylation/Arylation Suzuki->N_Alkylation Buchwald->Suzuki_6 Buchwald->N_Alkylation Sonogashira->Suzuki_6 Sonogashira->N_Alkylation Suzuki_6->N_Alkylation Buchwald_6 Buchwald-Hartwig

Caption: Derivatization strategies for 6-chloro-8-iodo-4(1H)-quinolinone.

Postulated Mechanisms of Anticancer Action

Based on the known biological activities of structurally related quinoline and quinolinone derivatives, several potential mechanisms of anticancer action can be postulated for compounds derived from 6-chloro-8-iodo-4(1H)-quinolinone.

Induction of Oxidative Stress through Metal Chelation

Many 8-hydroxyquinoline derivatives, which are tautomeric forms of the corresponding quinolinones, exhibit anticancer activity through their ability to chelate metal ions such as copper and iron.[5] The resulting metal complexes can catalyze the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress, DNA damage, and ultimately apoptosis.[5] Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a structural isomer of a tautomer of our building block, is known to exert its anticancer effects in part through this mechanism.[6]

ROS_Mechanism Drug Quinolinone Derivative Complex Drug-Metal Complex Drug->Complex Metal Intracellular Metal Ions (e.g., Cu2+, Fe2+) Metal->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling Damage Cellular Damage (DNA, proteins, lipids) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Scientist's Guide to Troubleshooting Microwave-Assisted Quinolinone Synthesis

Welcome to the technical support center for microwave-assisted organic synthesis (MAOS) of quinolinones. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveragin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for microwave-assisted organic synthesis (MAOS) of quinolinones. This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging microwave technology to accelerate the synthesis of this critical heterocyclic scaffold.

Microwave irradiation has emerged as a powerful tool, dramatically reducing reaction times from hours to mere minutes, often improving yields, and promoting greener chemical processes.[1][2][3] This is achieved through efficient dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases.[4] However, this advanced technique presents unique challenges that differ from conventional heating.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, resolve, and optimize your quinolinone syntheses.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during microwave-assisted quinolinone synthesis, explaining the causality behind each issue and providing validated solutions.

Q1: My reaction shows low or no product yield. What are the likely causes and how can I fix it?

Low conversion is a common yet solvable issue. The root cause often lies in suboptimal energy absorption or reaction conditions.

  • Cause A: Inefficient Microwave Absorption. The fundamental principle of microwave heating is the interaction of the electric field with polar molecules.[5] If your reaction mixture has low polarity (e.g., using nonpolar solvents like toluene or hexane with nonpolar reactants), it will not heat effectively.

    • Solution: The most straightforward solution is to introduce a polar co-solvent. Even a small amount of a high-dielectric solvent like Dimethylformamide (DMF) or ethanol can dramatically improve microwave coupling and heating efficiency.[1] Alternatively, for solvent-free ("neat") reactions, if the reactants themselves are not polar enough, consider adding a passive heating element (a small, microwave-inert, high-heat-capacity material like silicon carbide) to the vessel.

  • Cause B: Incorrect Temperature Monitoring or Setpoint. The temperature displayed by the instrument's external IR sensor may not accurately reflect the internal bulk temperature of your reaction, especially with viscous mixtures or solids.

    • Solution: If your reactor is equipped with an internal fiber-optic probe, use it for the most accurate temperature control. If not, cautiously increase the temperature setpoint in 5-10°C increments. It is crucial to control the reaction by temperature rather than by power output, as this ensures reproducibility.[1]

  • Cause C: Sub-optimal Reagent Reactivity or Quality. Substituents on your aniline or β-ketoester starting materials significantly influence their reactivity.[1] Furthermore, impurities in starting materials can inhibit the reaction or catalyze side reactions.

    • Solution: Ensure all reactants and solvents are pure and dry. For less reactive substrates (e.g., those with electron-withdrawing groups), you may need to increase the reaction temperature or duration. Always run a small-scale test reaction to establish baseline conditions before committing larger quantities of material.

Q2: My reaction mixture is charring or I see significant decomposition. What is causing this and how do I prevent it?

Decomposition is a clear sign of excessive or uncontrolled heating, a phenomenon known as thermal runaway.[6]

  • Cause A: Localized Overheating ("Hot Spots"). Microwaves can create pockets of intense heat within the reaction mixture, especially in unstirred or heterogeneous samples.[7][8][9] These "hot spots" can rapidly degrade sensitive organic molecules.

    • Solution: Vigorous magnetic stirring is essential for distributing heat evenly. Use a properly sized stir bar and ensure it is rotating effectively throughout the irradiation period. Using pulsed heating cycles (ramping to temperature, holding, and briefly cooling) instead of continuous high power can also mitigate the formation of hot spots.[1]

  • Cause B: Thermal Runaway. If a reaction is exothermic, the rapid heating from the microwave combined with the heat generated by the reaction itself can cause an uncontrolled, exponential temperature increase.[6]

    • Solution: Reduce the applied microwave power. Program the reaction with a slower ramp time to the target temperature. For highly exothermic reactions, consider diluting the reaction mixture or running the synthesis in segments with intermediate cooling periods. Modern reactors often have a "dynamic power" mode that automatically adjusts wattage to maintain a stable temperature, which is highly recommended.

Q3: I'm observing the formation of unexpected side products or poor regioselectivity. Why is this different from conventional heating?

Microwave energy can sometimes alter reaction pathways compared to traditional methods, leading to different product distributions.

  • Cause A: Kinetically Favored Pathways. The rapid heating provided by microwaves can sometimes favor the formation of a kinetically controlled product over the thermodynamically more stable one. Competing reaction pathways that are insignificant under conventional heating may become prominent.[1]

    • Solution: A systematic screening of solvents is the first step. Solvent polarity can influence the stability of transition states and intermediates, thereby altering selectivity.[4] If kinetic products are the issue, try lowering the reaction temperature and extending the reaction time to favor the thermodynamic product.

  • Cause B: In the Conrad-Limpach Synthesis, Amide vs. Enamine Formation. In the classic Conrad-Limpach synthesis of 4-quinolinones, the initial reaction between an aniline and a β-ketoester can lead to two different intermediates depending on the temperature, which ultimately determines the final product. Microwave heating can sometimes blur this selectivity.

    • Solution: To favor the desired 4-quinolinone, the reaction mechanism requires a high-temperature cyclization step (often >250°C conventionally) to form the key intermediate.[10] When adapting this to microwave synthesis, a high-boiling, polar solvent like DMF or Dowtherm A is often necessary to reach the required temperatures safely under pressure.[11][12] Carefully optimizing the temperature is critical to guide the reaction toward the desired cyclization pathway.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving common issues in your experiments.

TroubleshootingWorkflow Start Experiment Start: Low Yield / Decomposition? Check_Absorption Q: Is the reaction mixture absorbing microwaves effectively? Start->Check_Absorption Low Yield Check_Decomp Q: Is charring or decomposition observed? Start->Check_Decomp Decomposition Add_Polar A: Add polar co-solvent (DMF, EtOH) or a passive heating element. Check_Absorption->Add_Polar No Check_Temp Q: Is the temperature accurate and optimal? Check_Absorption->Check_Temp Yes Add_Polar->Check_Temp Use_Probe A: Use internal fiber-optic probe. Increase temp. in 5-10°C increments. Check_Temp->Use_Probe No/Unsure Check_SideProducts Q: Are unexpected side products forming? Check_Temp->Check_SideProducts Yes Use_Probe->Check_SideProducts Stir_Power A: Ensure vigorous stirring. Reduce microwave power. Use pulsed heating. Check_Decomp->Stir_Power Success Problem Resolved: Optimized Reaction Stir_Power->Success Screen_Solvents A: Screen different solvents. Lower temperature and extend reaction time. Check_SideProducts->Screen_Solvents Yes Check_SideProducts->Success No Screen_Solvents->Success

Sources

Optimization

Technical Support Center: 6-Chloro-8-iodo-4(1H)-quinolinone

Welcome to the technical support center for 6-chloro-8-iodo-4(1H)-quinolinone (CAS 1171918-81-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-chloro-8-iodo-4(1H)-quinolinone (CAS 1171918-81-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its efficacy and longevity in your experiments. This document provides in-depth troubleshooting advice and frequently asked questions based on the chemical properties of the quinolinone scaffold and its halogenated derivatives.

I. Compound Overview and Key Properties

6-Chloro-8-iodo-4(1H)-quinolinone is a halogenated quinolinone derivative that serves as a valuable building block in medicinal chemistry.[1] The quinolinone core is a prominent scaffold in various therapeutic agents, and modifications at the 6 and 8 positions with chloro and iodo groups, respectively, can significantly influence its biological activity.[1] Understanding the inherent chemical properties of this compound is crucial for its effective use.

PropertyValueSource
CAS Number 1171918-81-2[2]
Molecular Formula C₉H₅ClINO[2]
Molecular Weight 305.50 g/mol [2]
Appearance Crystalline solid[3]
Melting Point 249-251°C[2]
Solubility Soluble in organic solvents such as ethanol and DMSO.[4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 6-chloro-8-iodo-4(1H)-quinolinone.

Q1: What are the optimal long-term storage conditions for solid 6-chloro-8-iodo-4(1H)-quinolinone?

For long-term stability of the solid compound, we recommend storage at 2-8°C (refrigerated) in a tightly sealed container, protected from light. While some suppliers may indicate room temperature storage, the quinolinone core and its halogenated nature warrant precautionary measures to minimize potential degradation over time.[5] Storing at refrigerated temperatures slows down potential hydrolytic and thermal degradation pathways.

Q2: Is this compound sensitive to light?

Yes, quinolone derivatives can be photosensitive and may degrade upon exposure to light, particularly UV radiation.[6] One study on a quinoline-triclosan hybrid demonstrated significant degradation under light exposure. Therefore, it is critical to store the solid compound and any solutions in amber vials or wrapped in aluminum foil to protect from light .[6] When handling the compound, minimize exposure to direct sunlight and bright artificial lighting.

Q3: How should I prepare stock solutions? What solvents are recommended?

Stock solutions are typically prepared in anhydrous DMSO or ethanol.[4][7] For long-term storage of stock solutions, DMSO is generally preferred due to its ability to be stored at -20°C or -80°C without freezing , which can help preserve the compound's stability. When preparing solutions, ensure the solvent is of high purity and anhydrous to prevent hydrolysis.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibrate the vial of 6-chloro-8-iodo-4(1H)-quinolinone to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of the compound (MW 305.50), add approximately 327 µL of DMSO.

  • Vortex or sonicate gently until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles.

Q4: How stable are stock solutions, and how should they be stored?

The stability of stock solutions is dependent on the solvent and storage conditions. For maximal stability, we recommend storing stock solutions in DMSO at -20°C or -80°C in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles as this can degrade the compound.[8][9] For short-term storage (a few days), solutions can be kept at 2-8°C.

Q5: What is the expected shelf-life of this compound?

When stored under the recommended conditions (refrigerated, protected from light and moisture), the solid compound is expected to be stable for at least 3 years. However, it is always best practice to re-evaluate the purity of the compound if it has been stored for an extended period, especially if used in sensitive assays.

Q6: Is the compound susceptible to hydrolysis? What is its stability in aqueous buffers?

III. Troubleshooting Guide

This section provides guidance on how to address specific issues you may encounter during your experiments.

Problem 1: I observe a change in the color of the solid compound or my stock solution over time.

  • Potential Cause: This is often an indication of degradation, likely due to oxidation or photodegradation. Exposure to light, air, or moisture can accelerate these processes.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound and its solutions are stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Assess Purity: If you suspect degradation, it is advisable to check the purity of your compound or stock solution using an appropriate analytical method such as HPLC or LC-MS.

    • Prepare Fresh Solutions: If degradation is confirmed or suspected, discard the old stock and prepare a fresh solution from the solid material.

    • Inert Atmosphere: For highly sensitive applications, consider storing the solid compound and preparing solutions under an inert atmosphere (e.g., argon or nitrogen).

Problem 2: I am seeing inconsistent or lower-than-expected activity in my biological assays.

  • Potential Cause: This could be due to several factors, including compound degradation, inaccurate concentration of stock solutions, or issues with the assay itself.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Prepare a fresh dilution from a new aliquot of your stock solution. If possible, use a freshly prepared stock solution to compare results.

    • Verify Concentration: If possible, confirm the concentration of your stock solution spectrophotometrically, if a known extinction coefficient is available, or by another quantitative method.

    • Evaluate Stability in Assay Buffer: The compound may not be stable in your specific assay buffer and conditions (pH, temperature, incubation time). Consider performing a time-course experiment to assess the compound's stability under your assay conditions.

    • Control Experiments: Run appropriate positive and negative controls in your assay to ensure the assay system is performing as expected.

Problem 3: I see unexpected peaks in my HPLC or LC-MS analysis.

  • Potential Cause: The presence of new peaks suggests the formation of impurities or degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Analyze a freshly prepared solution of the compound to determine if the impurities were present initially or formed during storage/handling.

    • Consider Degradation Pathways: Based on the structure, potential degradation products could arise from:

      • Hydrolysis: Replacement of the chloro or iodo group with a hydroxyl group.

      • Dehalogenation: Loss of the chloro or iodo group.

      • Oxidation: Formation of N-oxides or other oxidation products on the quinolinone ring.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixtures by LC-MS.

Below is a diagram illustrating a logical workflow for troubleshooting common issues.

Caption: Troubleshooting decision tree for 6-chloro-8-iodo-4(1H)-quinolinone.

IV. Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 6-chloro-8-iodo-4(1H)-quinolinone. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable gradient (e.g., 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile or a suitable solvent.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, a forced degradation study can be performed.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

  • Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light).

Analyze the stressed samples by HPLC or LC-MS against a control sample to identify degradation products.

The following diagram illustrates the potential degradation pathways based on the chemical nature of halogenated quinolinones.

G cluster_degradation Degradation Pathways cluster_products Potential Products A 6-Chloro-8-iodo-4(1H)-quinolinone B Hydrolysis (Acid/Base) A->B H₂O/H⁺ or OH⁻ C Oxidation A->C [O] D Photodegradation (Light Exposure) A->D E Dehalogenation A->E Reductive conditions F Hydroxy-substituted quinolinones B->F G N-oxides, ring-opened products C->G I Radical species, dimers D->I H Dehalogenated quinolinones E->H

Caption: Potential degradation pathways of 6-chloro-8-iodo-4(1H)-quinolinone.

V. Safety and Handling

  • Hazard: This compound is classified as an irritant.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Iodinated Compounds: Some iodinated organic compounds can be lachrymators and may be harmful if inhaled or absorbed through the skin. Exercise caution during handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By following these guidelines, you can ensure the integrity of 6-chloro-8-iodo-4(1H)-quinolinone for your research applications. For any further questions or concerns, please do not hesitate to contact our technical support team.

References

  • ResearchGate. Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. [Link]

  • Google Patents.
  • PubMed. pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. [Link]

  • PubMed Central. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. [Link]

  • ResearchGate. Freeze-and-thaw stability and long-term-stability of 84 synthetic cannabinoids in serum. [Link]

  • STC Logistics. Top Tips to Ship Sensitive Life Sciences Cargo. [Link]

  • MDPI. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. [Link]

  • ACS Publications. Transient Adsorption of Zwitterionic Fluoroquinolones on Goethite During Freeze–Thaw Cycles. [Link]

  • ACS Publications. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. [Link]

  • IWA Publishing. Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. [Link]

  • ResearchGate. A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • PubMed Central. Quinoline‐Conjugated Ruthenacarboranes: Toward Hybrid Drugs with a Dual Mode of Action. [Link]

  • ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. [Link]

  • MDPI. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. [Link]

  • PubMed Central. The effect of storage time and freeze-thaw cycles on the stability of serum samples. [Link]

  • Iodine-125 Handling Precautions. [Link]

  • ACS Publications. Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives. [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • ResearchGate. Biodegradation of quinoline in crude oil. [Link]

  • ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. [Link]

  • National Institute of Standards and Technology. Clioquinol. [Link]

  • Food and Drug Administration. Annex 9 Guide to good storage practices for pharmaceuticals. [Link]

  • PubMed Central. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. [Link]

  • PubMed Central. Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. [Link]

  • PubChem. Iodine. [Link]

  • GMPSOP. Guidance Summary | Assessment of Shipping Processes for Drug Products | Labeling of APIs and API Intermediates. [Link]

  • Office of Scientific and Technical Information. Effects of halides on organic compound degradation during plasma treatment of brines. [Link]

  • MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. [Link]

  • ACS Publications. Degradation Mechanisms and Reactions in Organic Light-Emitting Devices. [Link]

  • PubMed Central. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. [Link]

  • ACS Publications. An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • MDPI. Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • Google Patents.
  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-chloro-8-iodo-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is paramount. The 4(1H)-quin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is paramount. The 4(1H)-quinolinone scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key derivative, 6-chloro-8-iodo-4(1H)-quinolinone, and compares this powerful technique with other essential analytical methods. As Senior Application Scientists, we move beyond mere data reporting, offering insights into the causality behind experimental choices and ensuring a robust, self-validating analytical workflow.

The 4-Quinolinone Core: A Brief Introduction

The 4-quinolinone ring system is a bicyclic aromatic heterocycle that exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The position and nature of substituents on this core dramatically influence its chemical properties and biological activity. Understanding the precise substitution pattern is therefore critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Analysis: Unraveling the Structure of 6-chloro-8-iodo-4(1H)-quinolinone

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in a molecule, revealing crucial insights into its structure and connectivity.[1]

Predicted ¹H NMR Spectrum of 6-chloro-8-iodo-4(1H)-quinolinone

Due to the limited availability of experimental spectra for this specific compound, a predicted ¹H NMR spectrum was generated using the online resource NMRDB.org.[2][3] This predictive tool, which utilizes a database of known chemical shifts and coupling constants, provides a reliable starting point for our analysis.

Predicted Chemical Shifts and Splitting Patterns:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~6.3d~7.5
H-3~7.8d~7.5
H-5~8.0d~2.0
H-7~8.2d~2.0
N-HBroad singlet~12.0-
Interpreting the Predicted Spectrum: An Expert's Perspective

The predicted spectrum reveals a distinct set of signals that can be rationalized based on fundamental NMR principles:

  • The Pyridinone Protons (H-2 and H-3): The protons on the pyridinone ring, H-2 and H-3, are expected to appear as doublets due to their coupling to each other (vicinal coupling). The downfield shift of H-3 relative to H-2 is anticipated due to the deshielding effect of the adjacent carbonyl group.[4]

  • The Benzene Ring Protons (H-5 and H-7): The protons on the substituted benzene ring, H-5 and H-7, are predicted to appear as doublets. Their coupling to each other is a meta-coupling, which is typically smaller (around 2-3 Hz) than ortho or vicinal couplings.[5] The downfield shift of these protons is a result of the anisotropic effect of the aromatic ring system.[2][6]

  • The N-H Proton: The proton attached to the nitrogen atom is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and hydrogen bonding capabilities.

Comparative ¹H NMR Analysis with Structural Analogs

To build confidence in our predicted spectrum and to illustrate the influence of substituents, we will compare it with the experimental spectra of related quinolinone derivatives.

6-chloro-4-hydroxyquinoline

This compound is the tautomer of 6-chloro-4(1H)-quinolinone. While the overall structure is similar, the change in the pyridinone ring from a keto to an enol form will significantly impact the chemical shifts of H-2 and H-3. The experimental spectrum of 4-hydroxyquinoline shows the H-2 and H-3 protons at approximately 6.1 and 7.9 ppm, respectively.[7][8] The presence of the chlorine atom at the 6-position in 6-chloro-4-hydroxyquinoline will primarily affect the protons on the benzene ring.

8-iodo-4-hydroxyquinoline

Comparing the target molecule to an analog with an iodine at the 8-position but lacking the chlorine at the 6-position allows us to isolate the effect of the iodine substituent. Iodine, being a large and polarizable halogen, will exert a significant electronic and steric influence on the neighboring protons.

Visualizing the Analytical Workflow

¹H NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis Sample Dissolve ~5 mg of sample Solvent in 0.5 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent TMS Add a small amount of TMS as an internal standard Solvent->TMS Acquire Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer TMS->Acquire Reference spectrum Parameters Set appropriate acquisition parameters (e.g., pulse angle, relaxation delay) Acquire->Parameters Process Process the raw data (Fourier transform, phasing, baseline correction) Parameters->Process Integrate Integrate the signals to determine proton ratios Process->Integrate Analyze Analyze chemical shifts, coupling constants, and multiplicities Integrate->Analyze Structural Elucidation Structural Elucidation Analyze->Structural Elucidation

Sources

Comparative

A Comparative Guide to the Analytical Validation of 6-chloro-8-iodo-4(1H)-quinolinone Purity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 6-chloro-8-iodo-4(1H)-quinolinone, a molecule with potential therapeutic applications, rigorous analytical validation is paramount. Even trace impurities can alter pharmacological and toxicological profiles, making their identification, quantification, and control a critical aspect of the drug development lifecycle.

This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-chloro-8-iodo-4(1H)-quinolinone purity. We will delve into the rationale behind the selection of analytical techniques, present detailed experimental protocols, and compare their performance based on established validation parameters. Our approach is grounded in the principles of scientific integrity, drawing from the International Council for Harmonisation (ICH) guidelines to ensure a self-validating and trustworthy analytical framework.[1][2][3]

Understanding the Impurity Landscape: A Synthesis-Driven Perspective

The potential impurities in a given batch of 6-chloro-8-iodo-4(1H)-quinolinone are intrinsically linked to its synthetic route. While specific synthesis pathways for this exact molecule are not widely published, we can infer potential impurities from the synthesis of related halogenated quinolinones.[4][5][6] Common synthetic strategies may involve multi-step reactions, including cyclization, chlorination, and iodination.

Potential sources of impurities include:

  • Starting Materials and Reagents: Unreacted precursors or residual catalysts.

  • Intermediates: Incomplete conversion of synthetic intermediates.

  • Byproducts: Formation of structurally related compounds through side reactions.

  • Degradation Products: Instability of the API under certain storage or process conditions.

A hypothetical synthetic pathway could involve the cyclization of a substituted aniline derivative, followed by halogenation. This could lead to isomers, under-halogenated or over-halogenated species, and other related substances.

Comparative Analysis of Key Analytical Techniques

The analytical validation for 6-chloro-8-iodo-4(1H)-quinolinone purity necessitates a multi-faceted approach, employing orthogonal techniques to build a comprehensive purity profile. The primary methods of choice are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities and assay, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) for impurity identification and trace-level quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and as a quantitative reference method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Principle and Rationale: HPLC is the cornerstone of purity and assay determination in pharmaceutical analysis due to its high resolving power, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is typically the most suitable for a moderately polar compound like 6-chloro-8-iodo-4(1H)-quinolinone, allowing for the separation of the main component from its potential non-polar and polar impurities.

Experimental Protocol: A Proposed RP-HPLC Method

This protocol is a starting point for method development and validation, based on methods for similar quinoline derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve a potentially wide range of impurities.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV at 254 nm (or a wavelength of maximum absorbance for the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Data Interpretation and Performance Comparison:

The performance of the HPLC method must be validated according to ICH Q2(R2) guidelines.[1][2][7] The key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Purpose
Specificity The method should be able to resolve the main peak from potential impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.To ensure the signal is solely from the analyte of interest.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a range of 50-150% of the target concentration.To demonstrate a proportional relationship between concentration and detector response.
Accuracy Percent recovery of 98.0% to 102.0% for the assay.To assess the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) of ≤ 2.0%.To demonstrate the consistency of results under various conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature.To ensure the reliability of the method during routine use.
UPLC-MS/MS: For Unambiguous Impurity Identification and Trace Analysis

Principle and Rationale: UPLC-MS/MS offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity.[8][9] The coupling of UPLC with tandem mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities.[10][11][12] This is particularly valuable for a novel API where impurity standards may not be readily available.

Experimental Protocol: A Proposed UPLC-MS/MS Method

  • Instrumentation: A UPLC system coupled to a tandem quadrupole or Orbitrap mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC method, but with MS-compatible buffers (e.g., formic acid or ammonium formate).

  • Gradient Program: A shorter, faster gradient can be employed due to the efficiency of the UPLC column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan for impurity profiling and product ion scan for structural elucidation.

    • Collision Energy: Optimized for the fragmentation of the parent compound and its potential impurities.

Data Interpretation and Performance Comparison:

UPLC-MS/MS excels in the identification of trace-level impurities that may not be detected by UV-based HPLC methods. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[11][12]

Technique HPLC-UV UPLC-MS/MS
Primary Application Quantitative analysis of known impurities and assay.Identification of unknown impurities and quantification of trace-level impurities.
Sensitivity GoodExcellent
Specificity Relies on chromatographic resolution.High, based on mass-to-charge ratio and fragmentation.
Structural Information Limited (retention time)Detailed (molecular weight and fragmentation)
Throughput ModerateHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

Principle and Rationale: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the API and its impurities.[13][14][15] Furthermore, quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the analyte itself.[16][17] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh a known amount of the 6-chloro-8-iodo-4(1H)-quinolinone sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full magnetization recovery.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

Data Interpretation and Purity Calculation:

The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparison of NMR with Chromatographic Techniques:

Technique HPLC/UPLC-MS qNMR
Reference Standard Requires a reference standard of the analyte.Can be performed with a certified internal standard.
Quantitation Relative (area percent) or external standard calibration.Absolute quantitation.
Information Provided Purity based on chromatographic separation.Absolute purity and structural information.
Sample Throughput HighLow

Visualizing the Analytical Workflow

The following diagrams illustrate the overarching analytical workflow for the validation of 6-chloro-8-iodo-4(1H)-quinolinone purity and the specific workflow for the HPLC method validation.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_UPLC HPLC / UPLC-MS/MS (Purity & Impurity Profile) Dissolution->HPLC_UPLC Inject NMR NMR Spectroscopy (Structure & qNMR Purity) Dissolution->NMR Prepare qNMR sample GC_MS GC-MS (Residual Solvents) Dissolution->GC_MS Headspace injection Data_Analysis Data Analysis & Validation according to ICH Q2(R2) HPLC_UPLC->Data_Analysis NMR->Data_Analysis GC_MS->Data_Analysis Purity_Report Certificate of Analysis & Validation Report Data_Analysis->Purity_Report HPLC_Validation_Workflow Method_Development HPLC Method Development Specificity Specificity (Peak Purity) Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Precision Precision (Repeatability & Intermediate) Method_Development->Precision LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Robustness Robustness Method_Development->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy Accuracy (% Recovery) Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Method_-Development Method_-Development Method_-Development->Accuracy

Caption: HPLC method validation workflow as per ICH Q2(R2).

Conclusion and Recommendations

The analytical validation of 6-chloro-8-iodo-4(1H)-quinolinone purity is a comprehensive process that relies on the synergistic use of multiple analytical techniques.

  • RP-HPLC with UV detection should be the primary method for routine purity testing and assay determination due to its robustness and quantitative accuracy.

  • UPLC-MS/MS is an invaluable tool for impurity identification, especially for novel APIs where impurity standards are not available. Its high sensitivity also makes it ideal for monitoring trace-level impurities.

  • qNMR serves as a crucial orthogonal technique for absolute purity determination and structural confirmation, providing a high degree of confidence in the overall purity assessment.

A robust analytical validation package for 6-chloro-8-iodo-4(1H)-quinolinone should include a fully validated HPLC method, characterization of impurities by UPLC-MS/MS, and an independent purity assessment by qNMR. This multi-pronged approach ensures a deep understanding of the API's purity profile, satisfying regulatory requirements and, most importantly, ensuring the safety and efficacy of the potential drug product.

References

  • El-Sayed, M. A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1225-1234. [Link]

  • El-Sayed, M. A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. [Link]

  • Li, Y., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules, 28(9), 3751. [Link]

  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. ResearchGate. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Szeremeta, M., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4577. [Link]

  • Siddiqui, B. S., et al. (2005). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 43(1), 84-88. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. PMC. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 269-281. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives. ResearchGate. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • Gershon, H., et al. (1998). Preparation and Antifungal Activity of 3-Iodo- and 6-Iodo-8-quinolinols. Journal of Medicinal Chemistry, 41(8), 1325-1328. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]

  • Jonsson, P., et al. (2006). Nonlinear Data Alignment for UPLC-MS and HPLC-MS Based Metabolomics: Quantitative Analysis of Endogenous and Exogenous Metabolites in Human Serum. Analytical Chemistry, 78(8), 2659-2665. [Link]

  • Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 580-590. [Link]

  • Reddy, P. G., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2008(5), 186-196. [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]

Sources

Validation

The Strategic Importance of the Quinolinone Scaffold

As a Senior Application Scientist, this guide provides a comparative analysis of seminal and contemporary methods for synthesizing quinolinones, a core scaffold in medicinal chemistry. The objective is to furnish researc...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comparative analysis of seminal and contemporary methods for synthesizing quinolinones, a core scaffold in medicinal chemistry. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource for selecting and implementing the most suitable synthetic strategy. This document emphasizes the underlying mechanisms, practical considerations, and comparative performance of each method, ensuring scientific integrity and enabling informed experimental design.

The quinolinone ring system is a "privileged structure" in drug discovery, appearing in a vast array of FDA-approved drugs and clinical candidates. Its rigid, bicyclic framework provides a versatile template for developing agents with diverse pharmacological activities, including antibacterial (e.g., fluoroquinolones), anticancer, and anti-inflammatory properties. The substituent pattern on the quinolinone core dictates its biological target and therapeutic potential, making the choice of synthetic method a critical first step in any drug development program. This guide will compare classical thermal cyclization methods with modern transition-metal-catalyzed approaches, providing a clear rationale for method selection based on desired substitution, scalability, and efficiency.

Classical Synthesis Methods: The Foundation

For over a century, the synthesis of quinolinones has been dominated by a few robust, named reactions. These methods typically involve the condensation of anilines with 1,3-dicarbonyl compounds or their equivalents, followed by a high-temperature thermal cyclization. While foundational, they often require harsh conditions and can have limitations regarding substrate scope and regioselectivity.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, first reported in 1887, involves the condensation of an aniline with a β-ketoester.[1] The reaction pathway is temperature-dependent; lower temperatures favor the formation of a kinetically controlled enamine intermediate, which upon heating, cyclizes to the 4-quinolinone product.

Mechanism & Rationale:

The reaction proceeds via the initial formation of a β-aminoacrylate (an enamine) from the aniline and β-ketoester. The critical step is the thermally induced 6-electron electrocyclization onto the aromatic ring. This process temporarily disrupts the aromaticity of the aniline ring, necessitating high temperatures (typically >250 °C) to overcome the significant activation energy barrier.[1] The use of high-boiling, inert solvents like mineral oil or Dowtherm A is crucial to achieve the required temperatures and prevent decomposition, leading to significantly improved yields compared to solvent-free conditions.[1]

Conrad_Limpach Aniline Aniline Plus1 + Aniline->Plus1 BetaKetoester β-Ketoester Enamine Enamine Intermediate BetaKetoester->Enamine Condensation (-H₂O) Plus1->BetaKetoester Cyclized Cyclized Intermediate (non-aromatic) Enamine->Cyclized Thermal Cyclization (Heat, >250°C) Quinolinone 4-Quinolinone Cyclized->Quinolinone Elimination (-ROH)

Figure 1: Simplified mechanism of the Conrad-Limpach synthesis.

Advantages:

  • Utilizes simple, readily available starting materials.

  • Provides direct access to 4-hydroxyquinolines (4-quinolinones).

Limitations:

  • Requires harsh reaction conditions (high temperatures).

  • Can result in mixtures of regioisomers with unsymmetrically substituted anilines.

  • Limited functional group tolerance due to high temperatures.

Experimental Protocol: Synthesis of 2-Methyl-6-nitro-4-quinolone [2]

  • Reaction Setup: Charge a 1 L round-bottom flask with 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and a high-boiling solvent such as Dowtherm A (150 mL).

  • Catalysis: Add concentrated sulfuric acid (2 drops) to the stirred mixture.

  • Reaction: Equip the flask with a short distillation apparatus. Heat the reaction mixture to reflux (approx. 257°C for Dowtherm A) for 35-60 minutes. During this period, ethanol produced during the reaction is removed by distillation. The product will begin to precipitate from the solution.

  • Workup: Cool the reaction mixture to room temperature. Collect the precipitated product by filtration.

  • Purification: Wash the collected solid with toluene and hexanes to remove the high-boiling solvent and any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven (60 °C, 5 mmHg) to a constant weight.

Gould-Jacobs Reaction

The Gould-Jacobs reaction, reported in 1939, is a highly effective method for synthesizing 4-hydroxyquinolines, particularly those that form the backbone of quinolone antibiotics.[3] It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by thermal cyclization.

Mechanism & Rationale:

The synthesis begins with a nucleophilic substitution of the ethoxy group of DEEM by the aniline, forming a stable anilidomethylenemalonate intermediate.[4] The subsequent thermal cyclization is a 6-electron electrocyclization, similar to the Conrad-Limpach reaction, which requires high temperatures (often >250 °C) to proceed.[3] The reaction is typically performed in a high-boiling solvent or, in modern variations, under microwave irradiation to shorten reaction times and improve yields.[3] The resulting 4-hydroxy-3-carboalkoxyquinoline can then be hydrolyzed and decarboxylated to yield the final 4-quinolinone.[4]

Gould_Jacobs Aniline Aniline Plus1 + Aniline->Plus1 DEEM DEEM Anilidomethylenemalonate Anilidomethylenemalonate Intermediate DEEM->Anilidomethylenemalonate Condensation (-EtOH) Plus1->DEEM CyclizedEster 4-Hydroxy-3-carboalkoxyquinoline Anilidomethylenemalonate->CyclizedEster Thermal Cyclization (Heat) Quinolinone 4-Quinolinone CyclizedEster->Quinolinone 1. Saponification 2. Decarboxylation

Figure 2: Simplified workflow of the Gould-Jacobs reaction.

Advantages:

  • Versatile method for a wide range of substituted anilines.

  • Key method for the synthesis of many commercially important quinolone antibiotics.[1]

  • Modern microwave-assisted protocols significantly improve reaction times and yields.[3]

Limitations:

  • Traditionally requires very high temperatures and long reaction times.

  • Regioselectivity can be an issue with meta-substituted anilines.[1]

  • The multi-step sequence (cyclization, hydrolysis, decarboxylation) can lead to lower overall yields.

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate [3]

  • Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for the specified time (e.g., 10-30 minutes, optimization may be required).

  • Isolation: After the reaction, cool the vial to room temperature. The product should precipitate out of the solution.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product by HPLC-MS to confirm purity and identity.

Friedländer Annulation

The Friedländer synthesis, discovered in 1882, is a flexible and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester).[5] This reaction can be catalyzed by either acids or bases.

Mechanism & Rationale:

The reaction mechanism begins with an initial aldol-type condensation between the two carbonyl-containing reactants to form an α,β-unsaturated carbonyl intermediate.[6] This is followed by an intramolecular cyclization via Schiff base formation between the amino group and the newly formed carbonyl, and subsequent dehydration to yield the aromatic quinoline ring.[6] The choice of an acid or base catalyst depends on the specific substrates and can influence the reaction rate and yield.[5] The milder conditions compared to the Conrad-Limpach and Gould-Jacobs reactions make it compatible with a broader range of functional groups.

Friedlander AminoarylKetone 2-Aminoaryl Aldehyde/Ketone Plus1 + AminoarylKetone->Plus1 AlphaMethylene α-Methylene Compound AldolProduct Aldol Condensation Product AlphaMethylene->AldolProduct Aldol Condensation Plus1->AlphaMethylene SchiffBase Intramolecular Schiff Base AldolProduct->SchiffBase Cyclization Quinoline Substituted Quinoline SchiffBase->Quinoline Dehydration PD_Catalysis Start Substrates + Pd(II) Catalyst CH_Activation C-H Activation (forms Palladacycle) Start->CH_Activation Insertion Coordinative Insertion of Coupling Partner CH_Activation->Insertion Reductive_Elimination Reductive Elimination (C-C Bond Formation) Insertion->Reductive_Elimination Product Quinolinone Product Reductive_Elimination->Product Regeneration Catalyst Regeneration (Oxidant) Reductive_Elimination->Regeneration Forms Pd(0) Regeneration->Start Oxidizes to Pd(II) Selection_Workflow Start Define Target Quinolinone (Substitution Pattern) Decision1 Are starting materials (2-aminoaryl ketones) readily available? Start->Decision1 Decision2 Does the target have thermally sensitive functional groups? Decision1->Decision2 No Method_Friedlander Consider Friedländer Annulation Decision1->Method_Friedlander Yes Method_Pd Consider Pd-Catalyzed C-H Annulation Decision2->Method_Pd Yes Method_Thermal Consider Conrad-Limpach or Gould-Jacobs Decision2->Method_Thermal No Decision3 Is high atom economy/ step efficiency a primary concern? Decision3->Method_Pd Yes End Select & Optimize Protocol Decision3->End No Method_Friedlander->Decision3 Method_Pd->End Method_Thermal->End

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Synthesis Pathways for Substituted Quinolinones

For researchers, medicinal chemists, and professionals in drug development, the quinolinone scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinolinone scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active compounds. The strategic synthesis of substituted quinolinones is therefore a critical task, where the chosen pathway directly influences yield, purity, scalability, and the potential for molecular diversity. This guide provides an in-depth comparison of classical and modern synthetic routes to substituted quinolinones, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their specific synthetic campaigns.

The Strategic Importance of Quinolinone Synthesis

Quinolinones, particularly 4-quinolinones and 2-quinolinones (carbostyrils), are privileged structures in medicinal chemistry. Their rigid, planar framework serves as an excellent scaffold for presenting pharmacophoric elements in three-dimensional space, leading to a broad spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1] The choice of synthesis is not merely a procedural step but a strategic decision that dictates the substitution patterns achievable and the overall efficiency of the drug discovery process. This guide will dissect and compare the most reliable and versatile methods for their synthesis.

Classical Pathways: The Foundation of Quinolinone Synthesis

For over a century, a set of robust, named reactions has formed the bedrock of quinolinone synthesis. Understanding the causality behind their mechanisms and their inherent limitations is crucial for troubleshooting and optimization.

The Conrad-Limpach Synthesis: Accessing 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a powerful and widely used method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) through the condensation of anilines with β-ketoesters.[2]

Mechanistic Causality: The reaction proceeds in two key stages. The first is the formation of a Schiff base (or more accurately, an enamine intermediate) from the aniline and the β-ketoester. The second, and more demanding, step is a thermal cyclization. This intramolecular condensation requires significant thermal energy (typically 200-250 °C) to overcome the energetic barrier of temporarily disrupting the aromaticity of the aniline ring to form the new heterocyclic ring.[2][3] The high temperature facilitates an electrocyclic ring-closing reaction, followed by the elimination of an alcohol to yield the final 4-hydroxyquinoline product.[2]

Conrad_Limpach_Mechanism Aniline Aniline Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 + Ketoester β-Ketoester Ketoester->Intermediate1 Enamine Enamine Intermediate Intermediate1->Enamine - H₂O Enamine_step2 Enamine Cyclized Cyclized Intermediate (Aromaticity Disrupted) Product 4-Hydroxyquinoline Cyclized->Product - EtOH Enamine_step2->Cyclized Heat (Δ)

Experimental Considerations & Data: The choice of a high-boiling, inert solvent is critical for the success of the Conrad-Limpach cyclization. Solvents like Dowtherm A or diphenyl ether are traditionally used to achieve the necessary temperatures.[3] The yield is directly correlated with the reaction temperature, as demonstrated by the data below.

Table 1: Effect of Solvent Boiling Point on Conrad-Limpach Reaction Yield [3]

Solvent Boiling Point (°C) Yield (%) Product Color
Methyl Benzoate 200 25 Light Brown
Ethyl Benzoate 213 34 Dark Brown
1,2,4-Trichlorobenzene 213 54 Dark Brown
2-Nitrotoluene 222 51 Light Brown
Propyl Benzoate 230 65 Black
Dowtherm A 257 65 Light Brown

| 2,6-di-tert-butylphenol | 253 | 65 | Light Brown |

This data self-validates the mechanistic requirement for high temperatures; yields improve significantly as the solvent's boiling point increases, plateauing around 230-260°C where the cyclization rate is optimal.[3]

The Knorr Quinoline Synthesis: A Route to 2-Hydroxyquinolines

In contrast to the Conrad-Limpach reaction, the Knorr synthesis provides access to 2-hydroxyquinolines (carbostyrils) from β-ketoanilides.[4] This pathway relies on strong acid catalysis, typically using concentrated sulfuric acid or polyphosphoric acid (PPA).[4][5]

Mechanistic Causality: The mechanism is an intramolecular electrophilic aromatic substitution.[6] The strong acid protonates the amide carbonyl, which enhances the electrophilicity of the ketone carbonyl. This allows the electron-rich aniline ring to attack the ketone in a cyclization step. Subsequent dehydration leads to the formation of the quinolinone ring. The choice of a strong acid is therefore not arbitrary; it is essential to activate the substrate for the key ring-closing step. Under certain conditions, particularly with lower concentrations of acid, a competing reaction can lead to 4-hydroxyquinolines.[6]

Knorr_Mechanism

The Doebner-von Miller Reaction: Versatility with a Caveat

The Doebner-von Miller reaction is a highly versatile method for producing a wide variety of substituted quinolines (not necessarily quinolinones) by reacting anilines with α,β-unsaturated carbonyl compounds under strong acid conditions.[5][7]

Mechanistic Causality: The reaction proceeds via a 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization of the resulting β-anilino carbonyl intermediate and subsequent dehydrogenation (oxidation) to form the aromatic quinoline ring.[7]

Trustworthiness & Validation: A significant challenge in the Doebner-von Miller synthesis is the propensity for the α,β-unsaturated carbonyl starting material to polymerize under the harsh acidic conditions, leading to tar formation and low yields.[8] This is a well-documented side reaction.[8] To mitigate this, reaction conditions must be carefully controlled. Strategies include:

  • Optimizing Acid: Using Lewis acids (e.g., ZnCl₂, SnCl₄) instead of Brønsted acids can sometimes provide a milder, more controlled reaction.[7][8]

  • Temperature Control: Maintaining the lowest effective temperature can disfavor the polymerization pathway.[8]

  • Use of an Oxidizing Agent: The original Skraup synthesis (a related reaction) uses the nitro compound corresponding to the starting aniline as an in-situ oxidizing agent. In the Doebner-von Miller variant, an oxidizing agent is often still required for the final aromatization step.[7]

Comparison of Classical Synthesis Pathways

The choice between these classical methods depends entirely on the desired substitution pattern of the target quinolinone.

Workflow_Comparison cluster_inputs Starting Materials cluster_methods Synthesis Pathways cluster_outputs Primary Products Aniline Aniline Conrad Conrad-Limpach | Conditions: High Temp (~250°C) | Key Step: Thermal Cyclization Aniline->Conrad:f0 DVM Doebner-von Miller | Conditions: Strong Acid, Oxidant | Key Step: Michael Addition, Cyclization Aniline->DVM:f0 BetaKetoester β-Ketoester BetaKetoester->Conrad:f0 BetaKetoanilide β-Ketoanilide Knorr Knorr | Conditions: Strong Acid (H₂SO₄) | Key Step: Electrophilic Substitution BetaKetoanilide->Knorr:f0 UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->DVM:f0 Prod4OH 4-Hydroxyquinoline Conrad:f0->Prod4OH Prod2OH 2-Hydroxyquinoline Knorr:f0->Prod2OH ProdSubst Substituted Quinoline DVM:f0->ProdSubst

Table 2: Objective Comparison of Classical Quinolinone Synthesis Pathways

Feature Conrad-Limpach Synthesis Knorr Synthesis Doebner-von Miller Reaction
Starting Materials Aniline + β-Ketoester[2] β-Ketoanilide[4] Aniline + α,β-Unsaturated Carbonyl[5]
Primary Product 4-Hydroxyquinoline[2] 2-Hydroxyquinoline[4] Substituted Quinoline[5]
Key Condition High Temperature (~250 °C)[3] Strong Acid (H₂SO₄, PPA)[5] Strong Acid + Oxidant[7]
Advantages Reliable for 4-OH pattern; Good yields with proper solvent.[3] Direct route to 2-OH pattern; Well-established.[4] High versatility in substitution patterns.

| Limitations | Requires very high temperatures; Limited to 4-OH products.[3] | Requires pre-formed anilide; Strong acid can be harsh.[4] | Prone to polymerization/tar formation; Often low yields.[8] |

Modern Synthetic Advancements

While the classical methods are robust, modern organic synthesis has introduced milder and more efficient alternatives, often leveraging metal catalysis or alternative energy sources.

  • Metal-Catalyzed Reactions: Transition metals like palladium, copper, and iron can catalyze C-H activation and annulation strategies to build the quinoline core under significantly milder conditions than the classical thermal or strong-acid approaches.[1][9] These methods offer novel disconnection approaches and can provide access to complex substitution patterns that are difficult to achieve otherwise.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times for classical syntheses like the Doebner-von Miller reaction, often improving yields and reducing the formation of side products by minimizing reaction time at high temperatures.[7]

  • Photoredox Catalysis: Visible-light-promoted reactions represent a green and powerful strategy, enabling radical-based cyclizations to form the quinolinone ring system under exceptionally mild, room-temperature conditions.[1]

These modern methods provide valuable alternatives, particularly when substrates are sensitive to high temperatures or strong acids, or when seeking to explore novel chemical space.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers to replicate and adapt.

Protocol: Conrad-Limpach Synthesis of 2-Methyl-6-nitro-4-quinolone[3]
  • Reagent Preparation: In a 1 L round-bottom flask, charge 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and Dowtherm A (150 mL).

  • Catalysis: Add 2 drops of concentrated sulfuric acid to the stirred mixture.

  • Reaction Setup: Equip the flask with a short-path distillation apparatus to remove the ethanol by-product as it forms.

  • Heating: Heat the reaction mixture to reflux (approx. 257 °C). For Dowtherm A, a reflux time of 35 minutes is typically sufficient. The progress is monitored by the distillation of ethanol.

  • Precipitation & Isolation: During the reflux period, the product, 2-methyl-6-nitro-4-quinolone, will precipitate from the solution.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Collect the precipitated product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with toluene and hexanes to remove the high-boiling solvent and any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven (60 °C, 5 mmHg) to a constant weight.

Protocol: Knorr Synthesis of a 4-(Aminoalkyl)quinolin-2-one[4]
  • Reagent Preparation: To the starting β-keto anilide (200 mg) in a glass vial, add polyphosphoric acid (PPA) (5-6 g).

  • Heating and Homogenization: Heat the mixture to 80 °C and stir vigorously until a homogeneous solution is achieved (approximately 15-20 minutes).

  • Reaction: Maintain the homogeneous mixture at 80 °C for an additional 90 minutes.

  • Quenching: Cool the vial to room temperature using a water bath. Carefully pour the contents into a beaker containing 50-70 mL of water.

  • Isolation: The product will either precipitate upon quenching or will need to be extracted.

    • If a precipitate forms: Collect the solid product by vacuum filtration.

    • If no precipitate forms: Extract the aqueous mixture with dichloromethane (2 x 30 mL).

  • Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Conclusion

The synthesis of substituted quinolinones is a mature field with a rich history of classical reactions that remain highly relevant today. The Conrad-Limpach and Knorr syntheses provide reliable, albeit condition-specific, access to 4-hydroxy- and 2-hydroxyquinolines, respectively. Their mechanisms dictate the need for high temperatures or strong acids, and understanding this causality is key to their successful implementation. While powerful, the Doebner-von Miller reaction requires careful control to avoid polymerization side reactions. For researchers working with sensitive substrates or seeking novel derivatives, the exploration of modern metal-catalyzed and photochemical methods is highly encouraged. By selecting the appropriate synthetic pathway based on the desired target structure and understanding the mechanistic underpinnings of the chosen reaction, scientists can efficiently and effectively validate the synthesis of novel quinolinone derivatives for drug discovery and development.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

  • Li, J., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(11), 2535.

  • Pachuta-Stec, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 853.

  • Vennerstrom, J. L., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 5(5), 384-386.

  • Gao, Y., & Zavalij, P. Y. (2009). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 74(15), 5539–5543.

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. organic-chemistry.org.

  • Nikolova, S., et al. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of β-Amino–Keto Anilides. Chemistry, 3(3), 882-890.

  • NPTEL-NOC IITM. (2013, July 8). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. YouTube.

  • Yang, M., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39339-39343.

  • Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone. YouTube.

  • BenchChem. (2025). Doebner-von Miller Quinoline Synthesis. Technical Support Center.

  • Wikipedia. (n.d.). Conrad–Limpach synthesis.

  • Wikipedia. (n.d.). Knorr quinoline synthesis.

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.

  • Wikipedia. (n.d.). Camps quinoline synthesis.

  • Bachman, G. B., & Barker, R. S. (1945). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 67(9), 1521–1523.

  • Zhang, Z., et al. (2023). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 25(47), 8498–8503.

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.

  • ResearchGate. (2022). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.

  • Sharma, V., Kumar, P., & Mohan, B. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(33), 17036-17056.

  • Cambridge University Press. (2012). Knorr Quinoline Synthesis (Chapter 34). Name Reactions in Organic Synthesis.

  • Unknown. (n.d.). Camps Quinoline Synthesis.

  • Chen, J.-H., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(16), 6306–6309.

  • Unknown. (n.d.). Doebner-von Miller Synthesis.

  • Pachuta-Stec, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.

  • Chem-Station. (2017, May 9). Camps Quinoline Synthesis.

  • OCC by Vipul sir. (2021, August 20). Knorr Quinoline Synthesis Mechanism Quinoline Synthesis Name Reactions Quinoline Synthesis #27. YouTube.

  • Name Reaction. (n.d.). Camps Quinoline Synthesis.

  • Unlock Chemystery. (2021, January 1). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. YouTube.

  • Gao, Y., & Zavalij, P. Y. (2009). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-chloro-8-iodo-4(1H)-quinolinone

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. This guide provides essential, immediate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-chloro-8-iodo-4(1H)-quinolinone, ensuring the protection of both laboratory personnel and the environment. This document is designed to be a trusted resource, offering procedural, step-by-step guidance that goes beyond mere instruction to explain the critical reasoning behind each recommendation.

Understanding the Hazard Profile of 6-chloro-8-iodo-4(1H)-quinolinone

Analog Compound Analysis:

Data from similar quinoline derivatives on PubChem indicate that compounds like 6-Chloro-4-quinolinol and 6-Chloroquinoline are classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

A safety data sheet for the related compound 5-chloro-8-quinolinol also identifies it as a skin and eye irritant.[3] Therefore, it is imperative to handle 6-chloro-8-iodo-4(1H)-quinolinone with the assumption that it possesses similar irritant properties.

Core Safety Principles:

Based on this data, the following personal protective equipment (PPE) and handling precautions are mandatory when working with 6-chloro-8-iodo-4(1H)-quinolinone:

Protective EquipmentSpecification and Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] This is to prevent contact with the eyes, which can cause serious irritation.[1][2]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Full body protective clothing may be required for larger quantities.[5] This is to prevent skin irritation upon contact.[1][2]
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[4]
General Hygiene Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

The Criticality of Proper Waste Segregation

The molecular structure of 6-chloro-8-iodo-4(1H)-quinolinone contains both chlorine and iodine atoms, classifying it as a halogenated organic compound . This is the single most important factor determining its disposal pathway.

Halogenated organic wastes are treated differently from non-halogenated organic wastes.[6] They are typically disposed of via high-temperature incineration in specialized, regulated hazardous waste facilities.[7] Mixing halogenated and non-halogenated waste streams can lead to significant increases in disposal costs and potential environmental non-compliance.[8]

The following diagram illustrates the decision-making process for chemical waste segregation in the laboratory.

WasteSegregation cluster_0 Waste Identification and Segregation Workflow Start Chemical Waste Generated AqueousWaste Is the waste primarily aqueous? Start->AqueousWaste IsHalogenated Does the compound contain F, Cl, Br, or I? HalogenatedWaste Halogenated Organic Waste (e.g., 6-chloro-8-iodo-4(1H)-quinolinone) IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Organic Waste (e.g., acetone, hexane) IsHalogenated->NonHalogenatedWaste No FinalDisposal Dispose via Approved Waste Disposal Plant HalogenatedWaste->FinalDisposal NonHalogenatedWaste->FinalDisposal AqueousWaste->IsHalogenated No InorganicWaste Inorganic Aqueous Waste (Acids, Bases, Heavy Metals) AqueousWaste->InorganicWaste Yes InorganicWaste->FinalDisposal

Caption: Workflow for proper chemical waste segregation in a laboratory setting.

Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.

A. Solid Waste Disposal (Pure Compound, Contaminated Labware)

  • Container Selection: Use a designated, properly labeled hazardous waste container for halogenated organic solids. The container must be chemically resistant and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-chloro-8-iodo-4(1H)-quinolinone".[8] Ensure the label is legible and securely attached.

  • Collection:

    • Carefully transfer solid 6-chloro-8-iodo-4(1H)-quinolinone into the designated waste container, minimizing the creation of dust.

    • Place any contaminated items, such as weighing paper, gloves, and pipette tips, into the same container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.[3] Keep the container closed except when adding waste.[8]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

B. Liquid Waste Disposal (Solutions containing 6-chloro-8-iodo-4(1H)-quinolinone)

  • Segregation is Key: As with the solid form, any solvent containing dissolved 6-chloro-8-iodo-4(1H)-quinolinone is classified as halogenated organic waste.[6][7] Do not mix this with non-halogenated solvent waste.

  • Container: Use a designated, leak-proof, and shatter-resistant container (often a carboy) specifically for halogenated liquid waste.

  • Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents with their approximate percentages. For example: "Halogenated Organic Waste: Dichloromethane (~80%), 6-chloro-8-iodo-4(1H)-quinolinone (~20%)".

  • Prohibited Disposal: It is strictly forbidden to dispose of 6-chloro-8-iodo-4(1H)-quinolinone or any solutions containing it down the drain.[9][10] This is a violation of environmental regulations and can introduce hazardous substances into the water supply.

  • Storage and Pickup: Follow the same storage and pickup procedures as for solid waste.

C. Spill and Decontamination Procedures

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Wear Appropriate PPE: At a minimum, wear double gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • Cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully sweep or scoop the absorbed material into a designated halogenated solid waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) and paper towels. Place the used towels into the halogenated solid waste container.

  • Final Cleaning: Wash the area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Regulatory Context and Final Disposal

The ultimate disposal of 6-chloro-8-iodo-4(1H)-quinolinone falls under the regulations for hazardous waste management. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). All disposal must be conducted through an approved and licensed hazardous waste disposal facility.[3]

By diligently following these procedures, you contribute to a culture of safety, protect the environment, and ensure the integrity of your scientific endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 220929, 6-Chloro-4-quinolinol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69163, 6-Chloroquinoline. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]

  • Australian Government Department of Health. IMAP Group Assessment Report: Quinolinols. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PENTA. Quinoline - Safety Data Sheet. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

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